methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the field of biochemistry and molecular biology .
Mechanism of Action
Target of Action
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a natural coumarins derivative, is primarily used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . The primary targets of this compound are the enzymes present in bacteria .
Mode of Action
The compound interacts with its targets by serving as a substrate for bacterial enzymes . Upon interaction, it undergoes a transformation that results in a change in its fluorescence properties . This change in fluorescence can be detected and used to identify the presence of specific bacterial enzymes .
Biochemical Pathways
It is known that the compound’s fluorescence properties change upon interaction with bacterial enzymes . This suggests that it may affect pathways related to these enzymes.
Result of Action
The primary result of the action of this compound is the change in its fluorescence properties upon interaction with bacterial enzymes . This change can be detected and used to identify the presence of specific bacterial enzymes, providing a useful tool for bacterial detection .
Biochemical Analysis
Biochemical Properties
The biochemical properties of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate are largely tied to its interactions with various biomolecules. It is known to interact with bacterial enzymes, serving as a substrate in the detection of these enzymes
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it exhibits maximum absorption and emission wavelengths, which are key properties exploited in its use as a fluorescent substrate
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through the esterification of 7-hydroxy-4-methylcoumarin with methyl chloroacetate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions . Another method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarin derivatives
Scientific Research Applications
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is widely used in scientific research due to its fluorescent properties. It is employed as a fluorescent dye in the detection of bacterial enzymes and as a substrate in various biochemical assays . Additionally, it is used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . In medicinal chemistry, it serves as a building block for the development of new therapeutic agents with potential antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 4-methylumbelliferyl acetate
- 7-acetoxy-4-methylcoumarin
Uniqueness
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate stands out due to its specific ester group, which enhances its solubility and reactivity in various chemical reactions. Its fluorescent properties are also more pronounced compared to some of its analogs, making it particularly useful in biochemical assays and molecular biology research .
Properties
IUPAC Name |
methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMDWOVAZLMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419843 | |
Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15991-13-6 | |
Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.